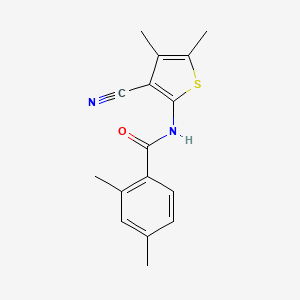
N-(3-cyano-4,5-dimethyl-2-thienyl)-2,4-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-cyano-4,5-dimethyl-2-thienyl)-2,4-dimethylbenzamide, also known as DMNT, is a synthetic compound that has been the subject of extensive scientific research due to its potential applications in various fields, including medicine and agriculture. DMNT belongs to the class of compounds known as thienylamides, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of N-(3-cyano-4,5-dimethyl-2-thienyl)-2,4-dimethylbenzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. N-(3-cyano-4,5-dimethyl-2-thienyl)-2,4-dimethylbenzamide has been shown to inhibit the activity of enzymes such as COX-2 and 5-LOX, which are involved in the production of inflammatory mediators. N-(3-cyano-4,5-dimethyl-2-thienyl)-2,4-dimethylbenzamide has also been found to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects
N-(3-cyano-4,5-dimethyl-2-thienyl)-2,4-dimethylbenzamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that N-(3-cyano-4,5-dimethyl-2-thienyl)-2,4-dimethylbenzamide can inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. N-(3-cyano-4,5-dimethyl-2-thienyl)-2,4-dimethylbenzamide has also been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.
In vivo studies have shown that N-(3-cyano-4,5-dimethyl-2-thienyl)-2,4-dimethylbenzamide can reduce inflammation in animal models of arthritis and colitis. N-(3-cyano-4,5-dimethyl-2-thienyl)-2,4-dimethylbenzamide has also been found to protect against neurodegeneration in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-cyano-4,5-dimethyl-2-thienyl)-2,4-dimethylbenzamide has several advantages as a research tool, including its diverse biological activities and its potential applications in medicine and agriculture. However, N-(3-cyano-4,5-dimethyl-2-thienyl)-2,4-dimethylbenzamide also has some limitations, including its relatively high cost and the need for specialized equipment and expertise to synthesize and handle the compound.
Orientations Futures
There are several future directions for research on N-(3-cyano-4,5-dimethyl-2-thienyl)-2,4-dimethylbenzamide. In the field of medicine, further studies are needed to elucidate the mechanisms of action of N-(3-cyano-4,5-dimethyl-2-thienyl)-2,4-dimethylbenzamide and to explore its potential applications in the treatment of neurological disorders. In the field of agriculture, research is needed to optimize the use of N-(3-cyano-4,5-dimethyl-2-thienyl)-2,4-dimethylbenzamide as a natural insecticide and to explore its potential applications in crop protection.
Conclusion
N-(3-cyano-4,5-dimethyl-2-thienyl)-2,4-dimethylbenzamide, or N-(3-cyano-4,5-dimethyl-2-thienyl)-2,4-dimethylbenzamide, is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. N-(3-cyano-4,5-dimethyl-2-thienyl)-2,4-dimethylbenzamide has diverse biological activities and has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. N-(3-cyano-4,5-dimethyl-2-thienyl)-2,4-dimethylbenzamide also has potential applications as a natural insecticide. Further research is needed to fully elucidate the mechanisms of action of N-(3-cyano-4,5-dimethyl-2-thienyl)-2,4-dimethylbenzamide and to explore its potential applications in medicine and agriculture.
Méthodes De Synthèse
N-(3-cyano-4,5-dimethyl-2-thienyl)-2,4-dimethylbenzamide can be synthesized using several methods, including the reaction of 2,4-dimethylbenzoyl chloride with 3-cyano-4,5-dimethylthiophene in the presence of a base such as triethylamine. The reaction yields N-(3-cyano-4,5-dimethyl-2-thienyl)-2,4-dimethylbenzamide as a white crystalline solid with a melting point of 114-116°C.
Applications De Recherche Scientifique
N-(3-cyano-4,5-dimethyl-2-thienyl)-2,4-dimethylbenzamide has been extensively studied for its potential applications in various scientific fields. In the field of medicine, N-(3-cyano-4,5-dimethyl-2-thienyl)-2,4-dimethylbenzamide has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. N-(3-cyano-4,5-dimethyl-2-thienyl)-2,4-dimethylbenzamide has also been found to be effective in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
In the field of agriculture, N-(3-cyano-4,5-dimethyl-2-thienyl)-2,4-dimethylbenzamide has been studied for its potential as a natural insecticide. N-(3-cyano-4,5-dimethyl-2-thienyl)-2,4-dimethylbenzamide has been shown to repel and kill insects such as aphids, whiteflies, and spider mites, making it a promising alternative to synthetic insecticides that can have harmful effects on the environment.
Propriétés
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS/c1-9-5-6-13(10(2)7-9)15(19)18-16-14(8-17)11(3)12(4)20-16/h5-7H,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWIFMVCWXLCYIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=C(C(=C(S2)C)C)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[3-(2-furyl)-2-propen-1-ylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5871577.png)

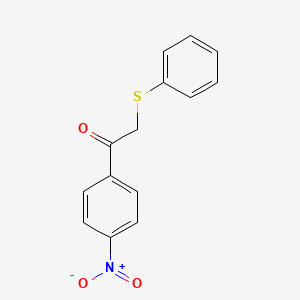
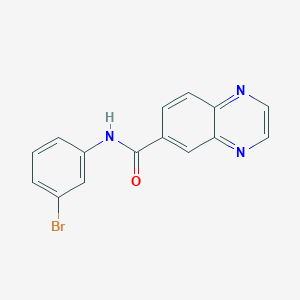
![5,6-bis(4-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B5871622.png)
![2-{5-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5871633.png)
![1-(2,5-dimethylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5871640.png)
![4-hydroxy-3,3-dimethyl-2-(5-methyl-2-furyl)-1,4-diazaspiro[4.6]undec-1-en-6-one semicarbazone 1-oxide](/img/structure/B5871645.png)
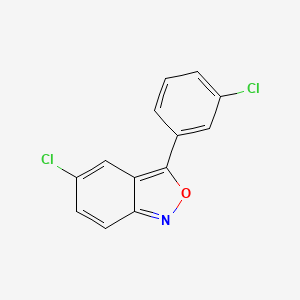
![N-[3-(benzoylamino)phenyl]-3,4-dimethylbenzamide](/img/structure/B5871663.png)
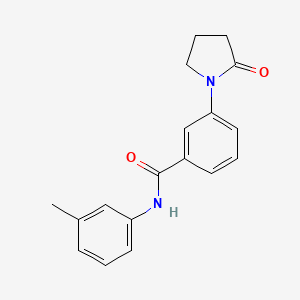
![7-[(3-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5871672.png)
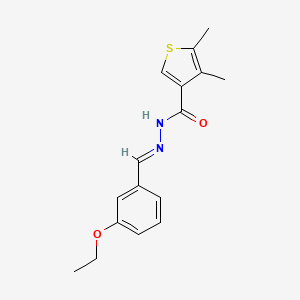
![2-methoxy-6-methyl-3-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5871686.png)